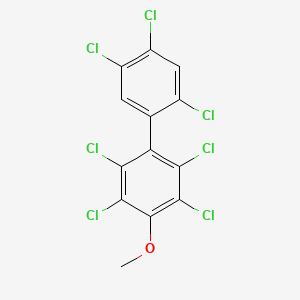

1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy-

Descripción

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-methoxy-6-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl7O/c1-21-13-11(19)9(17)8(10(18)12(13)20)4-2-6(15)7(16)3-5(4)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYWRRSXKVAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700715 | |

| Record name | 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169295-23-2 | |

| Record name | 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding biphenyl oxides.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Biphenyl oxides.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Environmental Monitoring

PCB Analysis : Due to its stability and resistance to degradation, PCB 185 is often monitored in environmental samples. Its presence in soil and water bodies can indicate contamination from industrial activities. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed for quantifying PCBs in environmental samples .

Toxicological Studies

Health Risks Assessment : Research has demonstrated that exposure to PCBs can lead to various health issues including endocrine disruption and carcinogenic effects. Studies have focused on the toxicological profiles of heptachlorobiphenyls to understand their mechanisms of action and potential impacts on human health .

Case Study: Toxicity in Aquatic Life

A study investigated the effects of PCB 185 on aquatic organisms. It was found that exposure resulted in bioaccumulation and adverse effects on reproductive health in fish species. This highlights the ecological risks associated with PCB contamination .

Industrial Applications

Reference Standards for Calibration : PCB 185 is utilized as a certified reference material in laboratories for calibrating analytical instruments used in environmental testing. Its known concentration allows for accurate quantification of PCBs in various matrices .

Remediation Research

Bioremediation Potential : Research is ongoing into the bioremediation of PCB-contaminated sites. Certain microorganisms have shown promise in degrading chlorinated biphenyls, including PCB 185. Studies are exploring the metabolic pathways these organisms use for degradation and the efficacy of bioremediation strategies .

Regulatory Framework

The use and handling of PCB compounds are strictly regulated due to their environmental and health impacts. Various international guidelines dictate permissible levels of PCBs in the environment and food products to mitigate exposure risks.

Mecanismo De Acción

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- involves its interaction with biological molecules. It can bind to cellular receptors and enzymes, disrupting normal cellular functions. The chlorine atoms increase its lipophilicity, allowing it to accumulate in fatty tissues and persist in the environment. This compound can induce oxidative stress and interfere with endocrine functions.

Comparación Con Compuestos Similares

Non-Methoxylated Heptachlorobiphenyls

- PCB-187 (CAS 52663-68-0): A structural analog lacking the methoxy group. Chlorines are positioned at 2,2',3,4',5,5',4.

- PCB-186 (CAS 74472-49-4) : Chlorinated at 2,2',3,4,5,6,6', differing in substitution symmetry. Demonstrates similar environmental persistence but distinct toxicokinetics due to altered chlorine distribution .

Methoxylated PCBs

- 2,2',3,3',4,5,5'-Heptachloro-4'-methoxybiphenyl (M4M172): Contains a methoxy group at the 4'-position.

- 2,3,3',4,5,5'-Hexachloro-4'-methoxybiphenyl (M4M159) : A hexachloro analog with one fewer chlorine atom. Reduced chlorination decreases hydrophobicity (log Kow ~6.8 vs. ~7.5 for heptachloro derivatives), impacting environmental partitioning .

Physicochemical Properties

| Property | Target Compound (Heptachloro-4-Methoxy) | PCB-187 (Heptachloro) | M4M172 (Heptachloro-4'-Methoxy) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~415.8 | ~395.3 | ~415.8 |

| Log Kow (Estimated) | ~6.9–7.3 | ~8.2 | ~7.1–7.5 |

| Water Solubility (mg/L) | 0.01–0.1 | <0.001 | 0.02–0.1 |

| Vapor Pressure (Pa) | 1.2 × 10⁻⁴ | 3.5 × 10⁻⁵ | 1.0 × 10⁻⁴ |

| Half-Life (Soil, days) | 180–300 | 300–500 | 200–350 |

Key Observations :

- Increased water solubility may enhance mobility in aquatic systems but also facilitate microbial degradation .

Toxicological and Environmental Profiles

Toxicity

- Target Compound: Limited direct toxicity data exist, but methoxylated PCBs are generally less acutely toxic than non-methoxylated PCBs. However, metabolites (e.g., hydroxylated derivatives) may exhibit endocrine-disrupting activity .

- PCB-187: Classified as a probable human carcinogen (Group 2A by IARC) with evidence of hepatotoxicity and immunotoxicity in animal models .

Environmental Persistence

Actividad Biológica

1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy- (commonly referred to as heptachlorobiphenyl) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. The compound has raised significant concerns due to its potential biological activity and environmental persistence.

- Molecular Formula : C12H3Cl7

- Molecular Weight : 395.323 g/mol

- IUPAC Name : 1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy-

- Structure : The compound consists of two phenyl rings connected by a single bond with multiple chlorine substitutions and a methoxy group.

Endocrine Disruption

Heptachlorobiphenyl has been identified as an endocrine-disrupting chemical (EDC). EDCs can interfere with hormonal systems and potentially lead to adverse health effects. Studies have shown that exposure to PCBs can affect reproductive health and development in both humans and wildlife. For instance:

- A case-control study indicated associations between PCB exposure and increased risks of congenital conditions such as hypospadias and cryptorchidism in newborns .

- Another study highlighted that maternal exposure to EDCs during pregnancy could disrupt normal urogenital development in offspring .

Neurotoxicity

Research has also pointed to neurotoxic effects associated with PCB exposure. In animal models, including zebrafish and rodents, heptachlorobiphenyl has been linked to developmental neurotoxicity:

- In zebrafish studies, exposure resulted in behavioral changes and alterations in neurodevelopmental pathways .

- Chronic exposure in rodent models has shown impacts on cognitive function and motor skills .

Case Study 1: Developmental Toxicity

A significant body of research has focused on the developmental toxicity of PCBs. One study examined the effects of heptachlorobiphenyl on fetal development in animal models:

- Findings : The study reported increased rates of malformations and developmental delays in offspring exposed to high levels of heptachlorobiphenyl during gestation.

- : These findings support the hypothesis that prenatal exposure to heptachlorobiphenyl may lead to long-term developmental issues .

Case Study 2: Human Epidemiological Studies

Epidemiological studies have provided insights into the human health implications of PCB exposure:

- A cohort study involving pregnant women found higher concentrations of PCBs in breast milk correlated with adverse developmental outcomes in infants.

- The results suggested that breastfeeding might be a significant route of exposure for infants to these harmful compounds .

Data Tables

| Study | Year | Population | Exposure Assessment | Main Findings |

|---|---|---|---|---|

| Garcifa-Martin | 1996 | Children | Geographical destination-based | Association between EDCs and cryptorchidism |

| Brouwers | 2006 | Children | Survey-based | Support for genetic predisposition linked to EDCs |

| Meyer | 2006 | Adults | Serum sample-based | No strong evidence linking low-level pesticide exposure with cryptorchidism |

Q & A

Basic Question: How can the structure of this heptachloro-methoxy biphenyl derivative be unambiguously confirmed?

Methodological Answer:

Structural confirmation requires a combination of X-ray crystallography (for solid-state conformation) and spectroscopic techniques :

- X-ray crystallography : Use programs like SHELXL for refinement, leveraging heavy-atom (chlorine) anomalous scattering to resolve positional disorder.

- NMR : and NMR can identify methoxy (-OCH) and aromatic proton environments. Chlorine substituents induce distinct deshielding effects.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHClO) via exact mass matching (±5 ppm).

Advanced Question: What experimental design considerations are critical for synthesizing this compound with regioselective chlorination?

Methodological Answer:

Regioselectivity challenges arise due to competing chlorination pathways. Key strategies include:

- Directed ortho-metallation : Introduce methoxy groups early to direct chlorination via steric/electronic effects .

- Ullmann coupling : Use pre-chlorinated biphenyl precursors to avoid over-halogenation.

- Temperature control : Lower temperatures (0–25°C) favor selective mono-/di-chlorination before introducing heptachloro substitution.

- Validation : Monitor intermediates via GC-MS and HPLC-PDA to detect unwanted congeners (e.g., PCB 187 vs. PCB 180) .

Basic Question: What analytical methods are recommended for detecting this compound in environmental matrices?

Methodological Answer:

- Gas chromatography with electron capture detection (GC-ECD) : Optimal for chlorinated biphenyls due to high sensitivity to halogens.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Suitable for polar metabolites (e.g., hydroxylated derivatives).

- Sample preparation : Solid-phase extraction (SPE) using C18 columns, validated against solubility data (log P ~7.2 estimated from PCB 146 ).

Advanced Question: How can conflicting toxicity data across studies be resolved?

Methodological Answer:

Discrepancies often stem from congener-specific effects or model system variability:

- Dose-response normalization : Express toxicity relative to TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) equivalence factors (TEFs) for Ah receptor binding potency .

- In vitro vs. in vivo models : Compare hepatoma cell lines (HepG2) and zebrafish embryos to assess metabolic activation differences.

- Isomer specificity : Use molecular docking simulations to evaluate chlorine substitution patterns (e.g., 2,2',3,4',5,5',6 vs. 2,2',3,4,4',5,5') .

Advanced Question: What degradation pathways dominate in aquatic environments, and how do they influence persistence?

Methodological Answer:

- Photodegradation : UV irradiation cleaves methoxy groups, forming hydroxylated intermediates (e.g., 2,2',3,4',5,5',6-heptachloro-4-hydroxybiphenyl) .

- Microbial reductive dechlorination : Anaerobic sediments facilitate meta and para dechlorination, as observed in PCB 187 .

- Persistence factors : High log Kow (~7.5) and low water solubility (<0.1 mg/L) promote bioaccumulation in lipid-rich tissues .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Disorder modeling : Refine chlorine positional disorder with PART and ISOR restraints in SHELXL .

- Validation : Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond angles/ distances.

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.

- Waste disposal : Incinerate at >1200°C with alkaline scrubbers to prevent dioxin formation.

- Acute toxicity mitigation : Administer activated charcoal if ingested, referencing PCB toxicity profiles .

Advanced Question: What computational tools predict its interactions with biological targets?

Methodological Answer:

- QSAR models : Train on PCB congener datasets to predict binding to cytochrome P450 enzymes .

- Molecular dynamics (MD) simulations : Simulate lipid bilayer partitioning using GROMACS, informed by log P values .

- Docking studies : Use AutoDock Vina to map interactions with the Ah receptor ligand-binding domain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.